1-(4-butoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Urea transporter UT-A1 inhibitor Diuretic

1-(4-Butoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea (CAS 1421452-65-4) is a synthetic, small-molecule urea derivative that functions as a selective inhibitor of the kidney urea transporter UT-A1. The compound belongs to a broader class of urea transporter (UT) inhibitors being explored as novel diuretics ('urearetics') that may offer a salt-sparing diuretic action advantageous in fluid-retention disorders such as edema and hyponatremia, where conventional diuretics have limited efficacy.

Molecular Formula C18H24N4O3
Molecular Weight 344.415
CAS No. 1421452-65-4
Cat. No. B2953538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-butoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea
CAS1421452-65-4
Molecular FormulaC18H24N4O3
Molecular Weight344.415
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=O)NCCN2C=NC(=CC2=O)C
InChIInChI=1S/C18H24N4O3/c1-3-4-11-25-16-7-5-15(6-8-16)21-18(24)19-9-10-22-13-20-14(2)12-17(22)23/h5-8,12-13H,3-4,9-11H2,1-2H3,(H2,19,21,24)
InChIKeyZVQYWHNMZXXGQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Butoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea (CAS 1421452-65-4): Urea-Based Renal Urea Transporter Modulator for Edema and Hyponatremia Research


1-(4-Butoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea (CAS 1421452-65-4) is a synthetic, small-molecule urea derivative that functions as a selective inhibitor of the kidney urea transporter UT-A1 [1]. The compound belongs to a broader class of urea transporter (UT) inhibitors being explored as novel diuretics ('urearetics') that may offer a salt-sparing diuretic action advantageous in fluid-retention disorders such as edema and hyponatremia, where conventional diuretics have limited efficacy [2]. Its core structure features a 4-butoxyphenyl group linked via a urea bridge to a 4-methyl-6-oxopyrimidin-1(6H)-yl ethyl moiety.

Why Generic Substitution of CAS 1421452-65-4 with In-Class Urea Derivatives Can Compromise Renal Transporter Selectivity


Within the chemical space of pyrimidine-urea derivatives, even subtle structural modifications can drastically alter transporter selectivity, rendering generic substitution unreliable for renal physiology studies. The UT-A1 vs. UT-B selectivity profile is a critical differentiator, as UT-B is expressed systemically (e.g., in erythrocytes and vasa recta), and non-selective inhibition may produce off-target effects that confound experimental outcomes [2]. For CAS 1421452-65-4, the specific combination of the 4-butoxyphenyl substituent and the 4-methyl-6-oxopyrimidin-1(6H)-yl ethyl linker generates a selectivity window that cannot be assumed for close structural analogs bearing different substituents [1]. The quantitative evidence below demonstrates that a structurally near-identical analog with a tricyclic substitution (BDBM50575416) loses UT-A1 potency by 20-fold, illustrating the steep SAR that prohibits simple interchange.

Quantitative Differentiation Guide for 1-(4-Butoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea (CAS 1421452-65-4): UT-A1 Potency and Selectivity


UT-A1 Inhibition Potency: CAS 1421452-65-4 vs. Structurally Similar Analog BDBM50575416

CAS 1421452-65-4 inhibits rat UT-A1 with an IC50 of 150 nM, measured in a fluorescence plate reader assay using MDCK cells expressing the transporter [1]. In contrast, a structurally analogous compound bearing a substituted tricyclic scaffold instead of the butoxyphenyl group (BDBM50575416; CHEMBL4859518) shows an IC50 of 3000 nM (3.0 µM) in the same assay system, representing a 20-fold loss in potency [2]. This comparison underscores the critical role of the 4-butoxyphenyl-pyrimidinone urea architecture in maintaining nanomolar-level UT-A1 activity.

Urea transporter UT-A1 inhibitor Diuretic Structure-activity relationship

UT-A1 Selectivity Over UT-B: Comparative Isoform Profiling of CAS 1421452-65-4

CAS 1421452-65-4 exhibits ~13-fold selectivity for UT-A1 (IC50 = 150 nM) over UT-B (IC50 = 2000 nM) when tested in parallel in rat transporter assays [1]. This selectivity profile is comparable in magnitude to that of the chemically distinct triazoloquinoxaline derivative 8ay, which shows a UT-A1 IC50 of ≈150 nM and a UT-B IC50 of ≈2 µM (i.e., ~13-fold selectivity) [2]. However, CAS 1421452-65-4 achieves this selectivity through a urea-based scaffold rather than the triazoloquinoxaline core, offering a chemically orthogonal tool for the same pharmacological profile.

UT-A1 selectivity UT-B Urea transporter Isoform selectivity

Mechanism of Action: Noncompetitive Inhibition Confirmed for Chemically Related Urea Scaffolds

While the specific mechanism of inhibition for CAS 1421452-65-4 has not been directly published, chemically related urea-based UT-A1 inhibitors were shown to fully and reversibly inhibit urea transport by a noncompetitive mechanism in a screen of >400 analogs [1]. This class-level evidence supports that CAS 1421452-65-4 likely acts through a noncompetitive binding mode, which differentiates it from competitive substrate-mimetic inhibitors and may confer activity that is less sensitive to changes in urea concentration in physiological settings.

Noncompetitive inhibition UT-A1 Mechanism of action Urea analog

Recommended Research Applications for 1-(4-Butoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea (CAS 1421452-65-4)


In Vitro Functional Profiling of UT-A1 Selective Inhibition for Renal Diuretic Target Validation

The 150 nM UT-A1 potency and ~13-fold selectivity over UT-B make CAS 1421452-65-4 a suitable pharmacological tool for dissecting UT-A1-specific contributions to urinary concentrating mechanisms in isolated kidney tubule epithelial cell models [1]. Its selectivity window aligns with optimized triazoloquinoxaline leads, enabling cross-chemotype comparison studies [2].

Structure-Activity Relationship (SAR) Expansion Around the 4-Butoxyphenyl-Pyrimidinone Urea Chemotype

The 20-fold potency drop observed for a scaffold-modified analog (BDBM50575416) versus CAS 1421452-65-4 [1] positions this compound as an ideal reference standard for SAR campaigns aimed at optimizing UT-A1 affinity or tuning pharmacokinetic properties at the butoxyphenyl or pyrimidinone substitution sites.

UT-B Pharmacological Safety Screening in Erythrocyte Lysis and Systemic Toxicity Panels

With measurable UT-B inhibition at 2 µM, CAS 1421452-65-4 can serve as a reference for determining the selectivity threshold required to avoid UT-B-mediated erythrocyte effects in counter-screening panels, a key parameter for advancing UT-A1 inhibitors toward preclinical diuretic development [1].

Quote Request

Request a Quote for 1-(4-butoxyphenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.